Ginkgolide A
Overview
Description
Ginkgolide A is a biologically active compound found in the leaves of the Ginkgo biloba tree. It belongs to the class of diterpenoid trilactones and is known for its unique chemical structure, which includes a cage-like skeleton consisting of six five-membered rings. This compound has been extensively studied for its potential therapeutic properties, particularly its role as a platelet-activating factor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ginkgolide A is complex due to its intricate structure. One of the synthetic routes involves the use of geranylgeranyl pyrophosphate as a starting material, which undergoes a series of cyclizations and oxidations to form the ginkgolide skeleton . The reaction conditions typically require high temperatures and the use of strong oxidizing agents.
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from the Ginkgo biloba tree. The leaves are harvested and subjected to a series of extraction and purification processes, including methanolic extraction, liquid-liquid partitioning, and column chromatography . This method is preferred due to the low yield and high cost associated with synthetic routes.
Chemical Reactions Analysis
Types of Reactions: Ginkgolide A undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, often using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Acyl chlorides, alkyl halides
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted ginkgolide derivatives .
Scientific Research Applications
Ginkgolide A has a wide range of scientific research applications:
Mechanism of Action
Ginkgolide A exerts its effects primarily through its role as a platelet-activating factor antagonist. By binding to the platelet-activating factor receptor, it inhibits the activation of platelets and reduces inflammation . Additionally, this compound modulates neurotransmitter activity, influencing pathways involving glutamate and dopamine . This dual mechanism of action contributes to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ginkgolide A is part of a family of ginkgolides, which includes ginkgolide B, C, J, and M. These compounds share a similar core structure but differ in the number and position of hydroxyl groups . For example:
Ginkgolide B: Contains an additional hydroxyl group at position 1.
Ginkgolide C: Has hydroxyl groups at positions 1, 3, 7, and 10, making it the most oxygenated ginkgolide.
Uniqueness of this compound: this compound is unique due to its specific hydroxylation pattern and its potent activity as a platelet-activating factor antagonist. This makes it particularly valuable in research focused on anti-inflammatory and neuroprotective therapies .
References
Properties
IUPAC Name |
(1R,3R,6R,7S,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8+,9-,10+,11+,15+,17-,18+,19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUXKXIZEIDQKW-VKMVSBOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3(C2)[C@@]6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873222 | |
Record name | Ginkgolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15291-75-5 | |
Record name | Ginkgolide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015291755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginkgolide A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ginkgolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b-dihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GINKGOLIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAZ2DPR77B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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